molecular formula C10H11BO3 B13989334 2-(3-Methoxyprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole CAS No. 217312-37-3

2-(3-Methoxyprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole

Cat. No.: B13989334
CAS No.: 217312-37-3
M. Wt: 190.01 g/mol
InChI Key: NVHDELCDPVLOHS-UHFFFAOYSA-N
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Description

2-(3-Methoxyprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole is a chemical compound of significant interest in organic synthesis and materials science research. As a benzodioxaborole derivative, it features a heterocyclic structure containing boron and oxygen, which is known to act as a versatile synthetic intermediate. Researchers utilize this compound primarily as a building block in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to construct complex biaryl systems and novel molecular architectures. Its structure, characterized by the 1,3,2-benzodioxaborole moiety and a methoxy-functionalized propenyl side chain, contributes to its stability and reactivity profile, making it a valuable reagent for developing pharmaceuticals, organic electronic materials, and sensors. The mechanism of action for this class of compounds often involves transmetalation steps in catalytic cycles or serving as a precursor for introducing boronic ester functionalities into target molecules. This product is intended for non-human research applications only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should consult relevant safety data sheets and handle the compound in accordance with laboratory best practices.

Properties

CAS No.

217312-37-3

Molecular Formula

C10H11BO3

Molecular Weight

190.01 g/mol

IUPAC Name

2-(3-methoxyprop-1-en-2-yl)-1,3,2-benzodioxaborole

InChI

InChI=1S/C10H11BO3/c1-8(7-12-2)11-13-9-5-3-4-6-10(9)14-11/h3-6H,1,7H2,2H3

InChI Key

NVHDELCDPVLOHS-UHFFFAOYSA-N

Canonical SMILES

B1(OC2=CC=CC=C2O1)C(=C)COC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of 2-(3-Methoxyprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole generally involves two key stages:

Benzodioxaborole Core Synthesis

According to the European patent EP2555625A1, benzodioxaboroles can be synthesized through palladium-catalyzed borylation reactions using reagents such as isopropylpinacolborate or 2-methoxy-1,3,2-benzodioxaborole itself as intermediates. Typical conditions include:

Parameter Details
Catalyst Palladium complexes (e.g., Pd(PPh3)4)
Borylating reagent Pinacolborane derivatives or boric acid
Solvent Polar aprotic solvents (e.g., DMF, DMSO)
Temperature Reflux or elevated temperatures
Reaction time Several hours (4–24 h)

This method allows efficient formation of the benzodioxaborole scaffold with high purity.

Installation of the 3-Methoxyprop-1-en-2-yl Group

The allylic substituent bearing a methoxy group is introduced via allylboration or enol ether synthesis techniques. The Science of Synthesis reference on allylboranes and enol ethers highlights that allylboranes with β-C=C bonds can be prepared by controlled addition of allyl groups to boron centers, often via transition-metal catalysis or base-mediated reactions.

A plausible synthetic route involves:

  • Generation of the allylborane intermediate with a methoxy substituent.
  • Coupling with the benzodioxaborole core under mild conditions.
  • Use of bases such as potassium carbonate or cesium carbonate to facilitate substitution.
  • Solvents like tetrahydrofuran or acetonitrile to optimize solubility and reaction kinetics.

Environmentally Benign and Improved Methods

WO2018234299A1 discloses improved methods for preparing 1,3-benzodioxole heterocyclic compounds, emphasizing the use of cheaper reagents and environmentally benign solvents such as ethanol or ethyl acetate, replacing more hazardous solvents like DMF. Heating under reflux with stirring until conversion exceeds 98% is typical.

Aspect Conventional Method Improved Method (WO2018234299A1)
Solvent DMF, DMSO Ethanol, Ethyl acetate
Reagents Expensive palladium catalysts Cheaper catalysts or ligand systems
Reaction conditions Elevated temperature, long duration Reflux with stirring, shorter time
Environmental impact Moderate to high Reduced solvent toxicity
Conversion efficiency >90% >98%

Purification and Characterization

Post-reaction, purification typically involves silica gel chromatography and recrystallization to isolate the pure compound. Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 11B)
  • Mass spectrometry (MS)
  • Infrared spectroscopy (IR)
  • Elemental analysis

These confirm the structure and purity of the final product.

Data Table Summarizing Preparation Parameters

Step Reagents/Conditions Notes
Benzodioxaborole formation Pd catalyst, pinacolborane, DMF, reflux 12 h High yield, core scaffold synthesis
Allyl substitution Allylborane intermediate, base (K2CO3), THF Installation of methoxyprop-1-en-2-yl
Improved green method Ethanol solvent, cheaper catalyst, reflux 6 h Enhanced conversion, eco-friendly
Purification Silica gel chromatography, recrystallization Ensures compound purity
Characterization NMR, MS, IR, elemental analysis Confirms structure and purity

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding aldehydes or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(3-Methoxyprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Methoxyprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of signal transducer and activator of transcription 3 (STAT3), which plays a role in inflammation and neurodegeneration . The compound may also interact with other molecular targets, such as enzymes and receptors, to exert its effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The benzodioxaborole class exhibits diverse reactivity based on substituents. Key analogs include:

Table 1: Structural Comparison
Compound Name Core Structure Substituent Key Functional Groups
2-(3-Methoxyprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole Benzodioxaborole 3-Methoxypropene Methoxy, Boron-Oxygen rings
2-(6’-Chloro-2’-nortricyclyl)-benzodioxaborole [184] Benzodioxaborole Chloro-nortricyclyl Chloro, Bicyclic framework
6-Chloro-2-nortricyclyl-dichloroborane [182] Dichloroborane Norbornadiene-derived Chloro, Boron-chloro bonds

Key Observations :

  • The methoxypropene substituent in the target compound introduces electron-donating effects, contrasting with the chloro group in [184], which is electron-withdrawing.
  • The nortricyclyl framework in [184] imposes significant steric hindrance, unlike the linear methoxypropene chain in the target compound .

Key Observations :

  • The target compound’s synthesis likely involves methoxypropene coupling to the benzodioxaborole core, whereas [184] forms via cycloaddition with 1,5-cyclooctadiene.
Table 3: Reactivity Profile
Compound Reactivity with Nucleophiles Stability Applications
Target Compound High (electron-rich boron) Moderate Suzuki-Miyaura coupling, drug intermediates
2-(6’-Chloro-2’-nortricyclyl)-benzodioxaborole [184] Low (steric hindrance) High Chiral synthesis, asymmetric catalysis
6-Chloro-2-nortricyclyl-dichloroborane [182] Rapid hydrolysis Low Transient intermediates

Key Observations :

  • The methoxypropene group enhances the target compound’s suitability for electron-demanding reactions, whereas [184]’s steric bulk favors stereoselective transformations.
  • Compound [182]’s instability limits its utility to in-situ reactions, contrasting with the target compound’s broader applicability .

Biological Activity

2-(3-Methoxyprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, efficacy against various biological targets, and toxicity profiles.

Chemical Structure and Properties

The compound features a benzodioxaborole structure, which is characterized by the presence of boron within a dioxole ring. Its molecular formula is C12H13BO4C_{12}H_{13}BO_4, and it has a molecular weight of approximately 234.04 g/mol.

Antimicrobial Properties

Recent studies have indicated that benzodioxaborole derivatives exhibit significant antimicrobial activity. For instance, research has shown that compounds within this class can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism of action is thought to involve interference with bacterial cell wall synthesis and function.

Insecticidal Activity

A notable study explored the insecticidal properties of related benzodioxole compounds against Aedes aegypti, a vector for several arboviruses. The compound 3,4-(methylenedioxy)cinnamic acid demonstrated promising larvicidal activity with LC50 and LC90 values of 28.9 ± 5.6 μM and 162.7 ± 26.2 μM, respectively . These findings suggest that structural modifications in benzodioxole derivatives can significantly enhance their biological efficacy.

Cytotoxicity Studies

In vitro studies assessing the cytotoxicity of benzodioxaborole derivatives have shown low toxicity towards human peripheral blood mononuclear cells (PBMCs). For example, one derivative exhibited no cytotoxic effects at concentrations up to 5200 μM . This indicates a favorable safety profile for potential therapeutic applications.

Case Study 1: Insecticidal Efficacy

A study conducted on various benzodioxole derivatives revealed that specific structural features, such as the presence of methylenedioxy groups, are critical for enhancing insecticidal activity against Aedes aegypti. The study concluded that these compounds could serve as effective alternatives to conventional insecticides .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, several benzodioxole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a methoxy group showed enhanced activity compared to those without it. The study highlighted the importance of functional group positioning in determining biological activity .

Data Tables

Biological Activity Compound Target Organism LC50 (μM) Toxicity in Mammals
Insecticidal3,4-(methylenedioxy)cinnamic acidAedes aegypti28.9 ± 5.6No cytotoxicity up to 5200 μM
AntimicrobialBenzodioxole derivativeStaphylococcus aureusNot specifiedLow toxicity observed

Q & A

Q. How to address discrepancies in reaction yields reported across studies?

  • Troubleshooting :
  • Catalyst Purity : Pd catalysts contaminated with phosphine oxides reduce efficiency; pre-purify via silica gel filtration .
  • Oxygen Sensitivity : Boron-containing intermediates degrade under aerobic conditions; use Schlenk lines for air-sensitive steps .

Key Experimental Data

Parameter Typical Value Reference
Melting Point98–102°C (decomposition)
Solubility in DMSO>50 mg/mL
HPLC Purity (254 nm)≥95%
Boron Content (ICP-MS)6.2–6.5% (theoretical: 6.7%)

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